molecular formula C8H9NO B088809 2-Methylbenzamide CAS No. 1262396-02-0

2-Methylbenzamide

Cat. No.: B088809
CAS No.: 1262396-02-0
M. Wt: 135.16 g/mol
InChI Key: XXUNIGZDNWWYED-UHFFFAOYSA-N
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Description

2-Methylbenzamide (C₈H₉NO) is an aromatic amide derivative characterized by a methyl substituent at the ortho position of the benzamide scaffold. It serves as a versatile precursor in organic synthesis, particularly in the development of compounds with N,O-bidentate directing groups for metal-catalyzed C–H bond functionalization . Its synthesis typically involves the reaction of 2-methylbenzoyl chloride with amines, as exemplified by the high-yield (94%) preparation of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, a compound used in catalytic applications . Beyond synthetic utility, this compound exhibits biological activity, such as mitigating acute kidney injury in rats by suppressing inflammatory cytokines (e.g., TNF-α, IL-6) and renal injury markers (e.g., KIM-1) .

Scientific Research Applications

Pharmaceutical Applications

2-Methylbenzamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in multiple chemical reactions, making it a versatile precursor for drug development.

Key Uses:

  • Analgesics and Anti-inflammatory Drugs: It is involved in synthesizing compounds that exhibit pain-relieving and anti-inflammatory properties.
  • Neurological Research: Recent studies have identified derivatives of this compound as modulators of voltage-gated sodium channels (Nav1.1), which are significant in treating central nervous system disorders. For instance, a study highlighted the synthesis of ligands based on this scaffold that showed potential in enhancing Nav1.1 channel activity, indicating its relevance in developing new therapeutic agents for neurological conditions .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent in various synthetic processes. Its ability to undergo acylation and condensation reactions makes it valuable for producing complex organic molecules.

Applications:

  • Synthesis of Alkaloids: It has been used in the total synthesis of phenolic protoberberine alkaloids, showcasing its role in creating biologically active compounds .
  • Catalytic Reactions: As a catalyst or reagent, it facilitates the formation of amides and esters, improving reaction yields and efficiency .

Material Science

The incorporation of this compound into polymer formulations enhances the physical properties of materials.

Benefits:

  • Thermal Stability and Flexibility: Its addition can improve the thermal stability and flexibility of polymers used in automotive and aerospace applications.
  • Chemical Resistance: It contributes to the chemical resistance of materials, making them suitable for demanding environments .

Analytical Chemistry

Due to its solvent properties, this compound is employed in analytical techniques.

Usage:

  • Solvent for Spectroscopy and Chromatography: It serves as a solvent in various analytical methods, aiding in the dissolution of organic compounds for analysis .

Case Studies

Study Focus Findings
Electrophysiological EvaluationIdentified this compound derivatives as modulators of Nav1.1 channels with potential therapeutic implications for CNS diseases.
Total SynthesisDemonstrated the use of this compound in synthesizing phenolic protoberberine alkaloids, highlighting its importance in natural product synthesis.

Chemical Reactions Analysis

Dehydration to Nitrile

2-Methylbenzamide undergoes dehydration in the presence of strong dehydrating agents to form 2-methylbenzonitrile. This reaction is typical of amides and proceeds via the elimination of water.

Reagent/ConditionsProductYield/OutcomeReferences
P₂O₅ or SOCl₂2-MethylbenzonitrileNitrile formation

This reaction is critical in synthetic pathways where nitriles serve as intermediates for further functionalization.

Coupling Reactions

This compound participates in coupling reactions to construct complex heterocycles. For example, it reacts with benzonitrile under specific conditions to form 3-arylisoquinoline derivatives, which are key intermediates in alkaloid synthesis.

Reagent/ConditionsProductApplicationReferences
Benzonitrile, coupling agents3-ArylisoquinolineCerasonine synthesis

This reaction highlights its utility in constructing bioactive natural products through intramolecular nucleophilic substitution (Sₙ2).

Reactivity with Reducing Agents

While specific reduction products of this compound are not explicitly documented, its amide group reacts with strong reducing agents (e.g., LiAlH₄) to generate flammable gases such as hydrogen. General reactivity includes:

ReagentObserved OutcomeHazardReferences
Strong reducing agentsFlammable gas evolutionHazardous reactions

Reactions with Azo/Diazo Compounds

This compound reacts with azo and diazo compounds to produce toxic gases, a characteristic behavior of amides.

ReagentProductsHazardReferences
Azo/diazo compoundsToxic gases (e.g., N₂)Acute toxicity risk

Combustion Byproducts

Upon combustion, this compound generates mixed nitrogen oxides (NOₓ) alongside carbon dioxide and water, consistent with its nitrogen content.

ConditionByproductsEnvironmental ImpactReferences
High-temperature oxidationCO₂, H₂O, NOₓAir pollution contribution

Hydrolysis

Though not explicitly documented in accessible sources, amides generally hydrolyze under acidic or basic conditions to yield carboxylic acids and amines. For this compound, this would theoretically produce 2-methylbenzoic acid and ammonia.

Research Highlights

  • Synthetic Utility : The coupling of this compound with benzonitrile enabled the first total synthesis of cerasonine, a protoberberine alkaloid .

  • Safety Considerations : Reactions with azo compounds or strong reducing agents necessitate stringent safety protocols due to toxic gas evolution .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methylbenzamide, and how can reaction conditions be optimized for reproducibility?

  • Answer : A common method involves coupling 2-methylbenzoic acid with an amine using activating agents like methyl 3-(chlorocarbonyl)propanoate in the presence of pyridine and dichloromethane (CH₂Cl₂) (Scheme 2 in ). Catalytic hydrogenation (Pd/C, H₂, MeOH) may be employed for intermediate reduction. For reproducibility, ensure strict control of reaction time (1–18 hours), temperature (room temp), and stoichiometric ratios. Purification via column chromatography or recrystallization is recommended, with characterization by NMR and HPLC to confirm purity .

Q. How should researchers characterize newly synthesized this compound derivatives?

  • Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : Confirm structural integrity (e.g., aromatic proton environments, methyl group signals).
  • HPLC : Assess purity (>95% recommended for biological assays).
  • Mass spectrometry : Verify molecular ion peaks.
  • Melting point analysis : Compare with literature values (e.g., monoclinic crystal data for related compounds in ).
    Include detailed experimental procedures in supplementary materials to enable replication .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

  • Answer : Perform agar dilution or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens. Use standardized protocols from the Clinical and Laboratory Standards Institute (CLSI). For example, reports MIC (minimum inhibitory concentration) values for Mannich bases of this compound, demonstrating activity at 12.5–50 µg/mL. Include positive controls (e.g., ampicillin) and solvent controls to validate results .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

  • Answer : Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic systems) may arise from polymorphism or refinement errors. Use SHELX software (e.g., SHELXL for refinement) to re-analyze X-ray diffraction data, ensuring proper absorption corrections (ψ-scan) and R-factor convergence (e.g., R < 0.07 as in ). Cross-validate with DFT calculations or powder XRD to confirm phase purity .

Q. What strategies can address conflicting bioactivity results in this compound derivatives?

  • Answer : Contradictory antimicrobial data (e.g., high activity in one study vs. inactivity in another) may stem from variations in assay conditions or compound solubility.

  • Methodological steps :

Standardize solvent systems (e.g., DMSO concentration ≤1% v/v).

Repeat assays with freshly prepared solutions.

Compare with structurally analogous compounds (e.g., 2-chloro-benzamides in ) to identify substituent effects.

  • Statistical analysis : Apply ANOVA or non-parametric tests to assess significance .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound analogs?

  • Answer :

  • Design : Synthesize derivatives with substituents at the benzene ring (e.g., chloro, nitro) or amide nitrogen (e.g., alkylation).
  • Testing : Evaluate bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and physicochemical properties (logP, solubility).
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., bacterial enzymes).
    highlights enhanced activity in Mannich base derivatives, suggesting the importance of electron-withdrawing groups .

Q. Data Presentation and Reproducibility

Q. What criteria should be followed when reporting crystallographic data for this compound derivatives?

  • Answer : Adhere to the CIF (Crystallographic Information File) format, including:

  • Unit cell parameters (e.g., a = 4.888 Å, b = 24.318 Å for N-(2-chlorophenyl)-2-methylbenzamide in ).
  • Space group (e.g., P2₁/n).
  • R-factors (e.g., R = 0.067, wR = 0.333).
    Deposit data in the Cambridge Structural Database (CSD) or CCDC for peer validation .

Q. How should researchers handle contradictory spectral data (e.g., NMR shifts) in this compound studies?

  • Answer :

  • Re-measurement : Ensure proper sample preparation (deuteration, dryness).
  • Referencing : Use internal standards (e.g., TMS) and compare with published spectra (e.g., PubChem entries in ).
  • Dynamic effects : Consider tautomerism or solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆).
    Document all conditions in the supplementary information .

Q. Tables for Key Data

Table 1 : Antimicrobial Activity of this compound Derivatives (Adapted from )

CompoundGram-positive MIC (µg/mL)Gram-negative MIC (µg/mL)
This compound50>100
Mannich Base Derivative12.525

Table 2 : Crystallographic Parameters for N-(2-Chlorophenyl)-2-methylbenzamide ( )

ParameterValue
Space groupP2₁/n
a (Å)4.8881
b (Å)24.318
V (ų)1195.34
R factor0.067

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Both compounds feature N,O-bidentate directing groups but differ in substitution patterns and applications:

Property N-(9,10-Dioxo...-2-methylbenzamide N-(2-Hydroxy...-3-methylbenzamide
Substituent Position Methyl at ortho (C2) of benzamide Methyl at meta (C3) of benzamide
Directing Group Anthraquinone-derived N,O-bidentate group Hydroxyalkyl N,O-bidentate group
Synthetic Yield 94% (acid chloride method) Not reported
Application Metal-catalyzed C–H functionalization Potential for C–H activation (under exploration)

The ortho-methyl group in the former enhances steric and electronic effects, favoring γ-C–H bond activation in catalytic cycles, whereas the meta-methyl derivative may exhibit altered regioselectivity due to positional differences .

2-Methylbenzamide Derivatives in Pharmacology

  • Nav1.1 Modulators : N,N'-(1,3-Phenylene)bis(this compound) (3a) moderately activates Nav1.1 channels, suggesting utility in treating CNS disorders like epilepsy .
  • Anti-inflammatory Agents : this compound itself reduces LPS-induced renal inflammation by downregulating HMGB-1 and cytokines (e.g., IL-18) .
  • Chemokine Receptor Inhibitors : Derivatives with this compound "left sides" exhibit varied inhibition of CC chemokine receptors, depending on substituent placement on naphthalene scaffolds .

Preparation Methods

Acid Chloride Aminolysis

The acid chloride aminolysis method is a classical approach for synthesizing 2-methylbenzamide, involving the conversion of 2-methylbenzoic acid to its corresponding acid chloride, followed by reaction with ammonia. This two-step procedure is widely adopted for its reliability and scalability.

Reaction Mechanism and Procedure

  • Formation of 2-Methylbenzoyl Chloride :
    A solution of 2-methylbenzoic acid in dry dichloromethane (DCM) is treated with a chlorinating agent such as oxalyl chloride (1.3 equiv.) or thionyl chloride under catalytic dimethylformamide (DMF). The reaction is conducted at 0°C to room temperature for 4 hours, yielding 2-methylbenzoyl chloride .

  • Amination with Ammonia :
    The acid chloride is then reacted with aqueous or gaseous ammonia in the presence of a base such as triethylamine (1.4 equiv.) to neutralize HCl byproducts. The mixture is stirred at 0°C for 1 hour and subsequently at room temperature for 12 hours. The crude product is purified via silica gel chromatography or recrystallization from ethyl acetate/hexane .

Key Data

ParameterValue
Starting Material2-Methylbenzoic Acid
Chlorinating AgentOxalyl Chloride (1.3 equiv.)
SolventDry Dichloromethane
Reaction Temperature0°C → Room Temperature
Yield85–90%

This method is favored for its high purity output, though it requires stringent moisture control to prevent hydrolysis of the acid chloride intermediate .

One-Pot Ruthenium-Catalyzed Conversion

A modern, streamlined approach employs a ruthenium-based catalyst to directly convert 2-methylbenzaldehyde to this compound in a single pot. This method avoids the need for isolating intermediates and offers exceptional efficiency.

Reaction Mechanism and Procedure

A mixture of 2-methylbenzaldehyde (1.0 mmol) and hydroxylamine (1.0 mmol) in water is sonicated at 60°C for 30 minutes in the presence of a ruthenium complex catalyst (0.1 mol%). The reaction proceeds via in situ formation of an oxime intermediate, which is rapidly dehydrogenated to the amide. The product is isolated by solvent evaporation and recrystallization .

Key Data

ParameterValue
Starting Material2-Methylbenzaldehyde
CatalystRu-Complex (0.1 mol%)
SolventWater
Reaction ConditionsSonication at 60°C for 0.5 h
Yield96%

This method is notable for its environmental friendliness (water as solvent) and high yield, though the cost of ruthenium catalysts may limit industrial scalability .

Nickel-Catalyzed Cross-Coupling

Nickel-catalyzed coupling reactions provide an alternative route, leveraging aryl halides and formamide derivatives to construct the amide bond. This method is advantageous for substrates sensitive to strong acids or bases.

Reaction Mechanism and Procedure

A mixture of 2-bromotoluene (3.0 mmol), formamide (9.0 mmol), and sodium methoxide (6.0 mmol) is heated at 110°C for 10 hours in the presence of a nickel acetate tetrahydrate (Ni(OAc)₂·4H₂O) and phosphite ligand catalyst. The reaction proceeds via a nucleophilic aromatic substitution mechanism, followed by hydrolysis and purification via flash chromatography .

Key Data

ParameterValue
Starting Material2-Bromotoluene
CatalystNi(OAc)₂·4H₂O (0.03 mmol)
BaseSodium Methoxide (6.0 mmol)
Reaction Temperature110°C for 10 h
Yield75–80%

While effective, this method requires elevated temperatures and specialized ligands, posing challenges for large-scale applications .

Photochemical Synthesis

Emerging photochemical strategies utilize visible light to drive amidation reactions, offering mild conditions and energy efficiency.

Reaction Mechanism and Procedure

A degassed aqueous solution containing 2-bromo-2-methylbenzamide (0.1 mmol), sodium dodecyl laurate (0.25 mmol), and methylene blue (10 mol%) is irradiated with 455 nm LEDs at 40–42°C for 20 hours. The reaction involves a radical-mediated pathway, with n-butylamine facilitating dehalogenation. The product is extracted with ethyl acetate and purified via column chromatography .

Key Data

ParameterValue
Starting Material2-Bromo-2-methylbenzamide
CatalystMethylene Blue (10 mol%)
Light Source455 nm LEDs
Reaction Temperature40–42°C for 20 h
Yield65–70%

This method is promising for functionalized derivatives but currently suffers from moderate yields and complex setup requirements .

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitationsIndustrial Viability
Acid Chloride AminolysisHigh yield, scalabilityMoisture-sensitive intermediatesHigh
Ru-Catalyzed ConversionSolvent-free, high efficiencyCostly catalystsModerate
Nickel-Catalyzed CouplingTolerates sensitive substratesHigh-temperature conditionsLow
Photochemical SynthesisMild conditions, energy-efficientLow yield, specialized equipmentExperimental

Properties

IUPAC Name

2-methylbenzamide
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InChI

InChI=1S/C8H9NO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10)
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InChI Key

XXUNIGZDNWWYED-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C(=O)N
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Molecular Formula

C8H9NO
Record name 2-METHYLBENZAMIDE
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DSSTOX Substance ID

DTXSID6025569
Record name 2-Methylbenzamide
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Molecular Weight

135.16 g/mol
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Physical Description

2-methylbenzamide is a white powder. (NTP, 1992), Solid; [Merck Index] Off-white powder; [Sigma-Aldrich MSDS]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Vapor Pressure

0.000319 [mmHg]
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CAS No.

527-85-5
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Record name Benzamide, 2-methyl-
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Melting Point

291 to 297 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Treat the product of step 5 (10.54 g, 23.3 mmol) in THF (170 mL) with 60% NaH (1.87 g, 47 mmol) followed by CH31I (1.9 mL, 30.5 mmol). Heat the reaction mixture at 60° C. for 30 min and then partition between Et2O (250 mL) and H2O (500 mL). Extract the aqueous layer with Et2O (500 mL), wash the combined organic layers with brine (250 mL), dry with MgSO4 and concentrate to give 9.9 g of the methyl benzamide product as a colorless oil (21 mmol, 91%).
Quantity
10.54 g
Type
reactant
Reaction Step One
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

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